1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole: Metabolic Stability and hERG Liability Advantage
The 1,3,4-oxadiazole regioisomer, which constitutes the core of CAS 921900-28-9, demonstrates an order-of-magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole matched-pair counterparts across the AstraZeneca compound collection. This translates into significantly superior metabolic stability and a markedly reduced hERG inhibition signal, together with improved aqueous solubility [1]. In contrast, 1,2,4-oxadiazole isomers consistently exhibit higher log D, faster oxidative metabolism, and greater hERG channel blockade risk. Any procurement specification that accepts a 1,2,4-oxadiazole analog as a substitute introduces an unquantified liability in metabolic clearance and cardiac safety that is absent from the 1,3,4-oxadiazole scaffold.
| Evidence Dimension | Lipophilicity (log D), metabolic stability, hERG inhibition, aqueous solubility |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole isomer: order-of-magnitude lower log D; superior metabolic stability; lower hERG inhibition; higher aqueous solubility |
| Comparator Or Baseline | 1,2,4-oxadiazole matched molecular pairs: ~10× higher log D; inferior metabolic stability; higher hERG inhibition; lower aqueous solubility |
| Quantified Difference | Approximately 10-fold (one order of magnitude) difference in log D; significant differences in metabolic stability and hERG inhibition (exact fold-change varies by matched pair) |
| Conditions | Matched molecular pair analysis of the AstraZeneca corporate compound collection (J. Med. Chem. 2012, 55, 1817–1830) |
Why This Matters
Procurement of a 1,2,4-oxadiazole isomer as a 'close analog' introduces a known, quantifiable increase in lipophilicity-driven metabolic clearance and cardiac ion-channel liability that is absent from the target 1,3,4-oxadiazole scaffold.
- [1] Boström, J. et al. Oxadiazoles in medicinal chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
